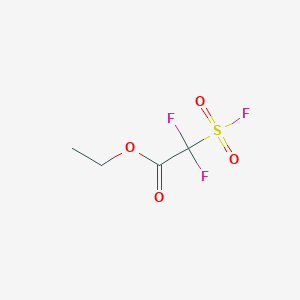
2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester; 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester (DFEAEE), also known as ethyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is an organic compound with a molecular formula of C3H3F3O3S. It is a colorless liquid with a boiling point of 170-175 °C, a melting point of -76 °C, and a density of 1.44 g/mL. DFEAEE is a versatile reagent used in a variety of chemical reactions, including the synthesis of fluorinated compounds and the preparation of fluorinated polymers.
Mecanismo De Acción
DFEAEE is a reagent used in a variety of chemical reactions, and the mechanism of action is dependent on the reaction being performed. Generally, DFEAEE reacts with the substrate in a nucleophilic substitution reaction, and the reaction is typically catalyzed by a variety of acids. In addition, DFEAEE can also be used as a catalyst in a variety of reactions, such as the synthesis of fluorinated compounds and the preparation of fluorinated polymers.
Biochemical and Physiological Effects
DFEAEE is not known to have any direct biochemical or physiological effects. However, it has been used in a variety of scientific research applications, and the compounds that are synthesized using DFEAEE may have biochemical and physiological effects. For example, some of the compounds that have been synthesized using DFEAEE may have anti-inflammatory, anti-cancer, or anti-microbial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFEAEE has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. In addition, DFEAEE is a versatile reagent and can be used in a variety of reactions, including the synthesis of fluorinated compounds and the preparation of fluorinated polymers.
However, DFEAEE also has several limitations for lab experiments. It is a volatile liquid, so it must be stored at low temperatures and in an inert atmosphere. In addition, the reaction conditions for DFEAEE are specific and must be carefully controlled to ensure the desired product is obtained.
Direcciones Futuras
There are several potential future directions for research using DFEAEE. For example, it could be used in the synthesis of more complex fluorinated compounds, such as organofluorine compounds and perfluoroalkyl compounds. In addition, DFEAEE could be used in the preparation of more complex fluorinated polymers, such as fluorinated elastomers and fluorinated copolymers. Finally, DFEAEE could be used in the preparation of more complex fluorinated pharmaceuticals, such as fluorinated antibiotics and fluorinated antiviral agents.
Métodos De Síntesis
DFEAEE is synthesized from the reaction of 2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester; 97% chloroformate and 2,2-difluoroacetic acid or its anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically done at a temperature of 0-20 °C. The reaction is typically performed in an aqueous medium, such as water or methanol, and the reaction can be catalyzed by a variety of acids, such as sulfuric acid, hydrochloric acid, and trifluoroacetic acid.
Aplicaciones Científicas De Investigación
DFEAEE has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the preparation of fluorinated polymers, and the preparation of fluorinated pharmaceuticals. It has also been used to prepare fluorinated surfactants and catalysts. In addition, DFEAEE has been used in the synthesis of a variety of fluorinated organometallic compounds, such as organofluorine compounds, perfluoroalkyl compounds, and fluorinated organometallic complexes.
Propiedades
IUPAC Name |
ethyl 2,2-difluoro-2-fluorosulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQRQAPNKXHSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl difluoro(fluorosulfonyl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Methylspiro[indoline-3,4-piperidine]-2-one hydrochloride](/img/structure/B6302450.png)



